
Nav1.8 (SCN10A) and its Variants in Pain: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nav1.8-IN-11

Cat. No.: B12369816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in

the transmission of pain signals, particularly within the peripheral nervous system. Its

preferential expression in nociceptive neurons and its distinct electrophysiological properties

make it a compelling target for novel analgesic development. Genetic variation in SCN10A has

been linked to a spectrum of pain phenotypes in humans, from chronic pain disorders to altered

pain sensitivity. This technical guide provides an in-depth overview of Nav1.8's role in pain, the

functional consequences of its genetic variants, and the experimental methodologies used to

investigate its function. Quantitative data from key studies are summarized, and relevant

signaling pathways and experimental workflows are visualized to support further research and

drug discovery efforts in this area.

Introduction to Nav1.8
Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly

expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and

trigeminal ganglion.[1][2] Unlike other sodium channels that are broadly expressed, Nav1.8's

localized expression in the peripheral nervous system makes it an attractive therapeutic target

for pain, with the potential for non-addictive analgesics that lack central nervous system side

effects.[3][4]
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Biophysically, Nav1.8 exhibits unique properties that are critical to its role in nociception. It has

a more depolarized voltage dependence of activation and inactivation compared to other

sodium channel isoforms and recovers rapidly from inactivation.[5] These characteristics

enable Nav1.8 to be the primary carrier of the sodium current during the rising phase of the

action potential in nociceptive neurons, supporting repetitive firing even when the cell is

depolarized.[2][5][6] This function is crucial for encoding the intensity and duration of painful

stimuli.

Role of Nav1.8 in Pain Signaling
Nav1.8 is integral to multiple modalities of pain, including inflammatory, neuropathic, and cold

pain.[2][3] In inflammatory conditions, various mediators can modulate Nav1.8 channel

properties, leading to increased excitability of nociceptors and contributing to peripheral

sensitization and chronic inflammatory pain.[5] While its role in neuropathic pain is complex,

studies suggest that Nav1.8 contributes to the hyperexcitability of uninjured neurons adjacent

to nerve damage.[5] Furthermore, Nav1.8 is uniquely resistant to the cold, allowing it to

generate action potentials and transmit cold pain signals when other channels may be

inactivated.[2]

Signaling Pathway Modulating Nav1.8 in Inflammatory
Pain
Inflammatory mediators released at the site of injury can activate intracellular signaling

cascades that lead to the phosphorylation and modulation of Nav1.8, increasing channel

activity and neuronal excitability.
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Caption: Inflammatory modulation of Nav1.8 activity via GPCR-mediated kinase pathways.

SCN10A Variants and Human Pain Phenotypes
Genetic variations in SCN10A are associated with a range of human pain conditions. These

variants can be broadly categorized as gain-of-function, leading to increased channel activity

and painful neuropathies, or loss-of-function, which can alter pain sensitivity.

Gain-of-Function Variants
Gain-of-function mutations in SCN10A have been identified in patients with painful peripheral

neuropathies, often characterized by burning pain and intense itching.[7] These mutations
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typically alter the electrophysiological properties of the Nav1.8 channel, causing neurons to

become hyperexcitable.[2]

Loss-of-Function Variants and SNPs
While complete loss-of-function mutations in SCN10A have not been described in humans to

the same extent as for other sodium channels like Nav1.7, more common single nucleotide

polymorphisms (SNPs) have been shown to influence pain sensitivity in the general population.

[5][8] These variants can lead to more subtle changes in channel function, resulting in

hypoalgesia or an increased tolerance to pain.

Table 1: Electrophysiological Properties of Selected
SCN10A Variants

Variant
Associated
Phenotype

V1/2 of
Activation
(mV)

V1/2 of
Inactivation
(mV)

Effect on
Current

Reference

Wild-Type Normal Pain
Varies by

study

Varies by

study
Baseline N/A

G1662S
Painful

Neuropathy

Hyperpolarizi

ng Shift

No Significant

Change

Impaired

Inactivation
[1]

T790A
Painful

Neuropathy

Hyperpolarizi

ng Shift

No Significant

Change

Impaired

Inactivation
[1]

A1073V

(rs6795970)

Higher

Mechanical

Pain

Threshold

Hyperpolarizi

ng Shift (-4.3

mV)

No Significant

Change

Accelerated

Inactivation
[8]

Note: This table presents a summary of findings. Specific values can vary between

experimental systems.

Table 2: Association of SCN10A SNPs with Pain
Phenotypes in Humans
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SNP Allele
Effect on Pain
Sensitivity

Population
Studied

Reference

rs6795970

(A1073V)
A (Val)

Higher

mechanical pain

thresholds

General

population
[8]

rs6795970

(A1073V)
GA/AA

Increased

likelihood of

inadequate

postoperative

pain relief

Gynecological

laparoscopy

patients

[9]

rs6801957 A/A

Decreased

mechanical pain

sensitivity

Healthy women [10][11]

Experimental Methodologies
Investigating the function of Nav1.8 and its variants requires a combination of in vitro and in

vivo techniques.

Heterologous Expression and Electrophysiology
A primary method for characterizing Nav1.8 variants is to express the channel in a

heterologous system, such as Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes,

which lack endogenous sodium currents. This allows for the isolated study of the channel's

properties using patch-clamp electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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